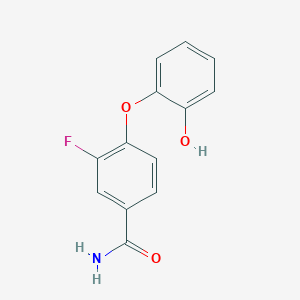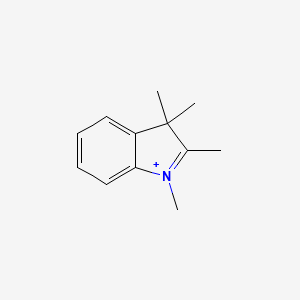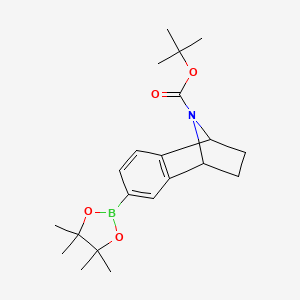
2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide is a complex organic compound characterized by the presence of trifluoromethoxy groups attached to phenyl rings, which are further connected to a cyclopropane ring and a carbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl intermediates. One common approach is the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines to form the desired bis-urea compounds . The cyclopropane ring is then introduced through cyclopropanation reactions, often using diazo compounds under catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of human soluble epoxide hydrolase, which is a target for treating conditions like hypertension and inflammation.
Materials Science: Its unique structural features make it a candidate for developing advanced materials with specific electronic and mechanical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects on cellular processes and its use in drug development.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides and thereby modulating physiological processes like inflammation and blood pressure regulation . The trifluoromethoxy groups enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl isocyanate: Used as an intermediate in the synthesis of various trifluoromethoxy-containing compounds.
Metaflumizone: An insecticide that also contains trifluoromethoxy groups and acts by blocking sodium channels in pests.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring and trifluoromethoxy groups, which confer distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C18H14F6N2O3 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2,2-bis[4-(trifluoromethoxy)phenyl]cyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C18H14F6N2O3/c19-17(20,21)28-12-5-1-10(2-6-12)16(9-14(16)15(27)26-25)11-3-7-13(8-4-11)29-18(22,23)24/h1-8,14H,9,25H2,(H,26,27) |
InChI Key |
YHNJBSNUMROQQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


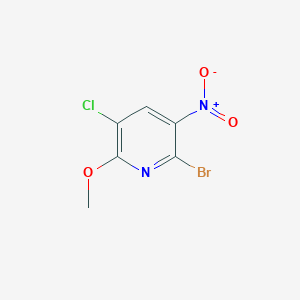
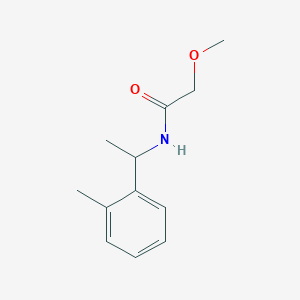
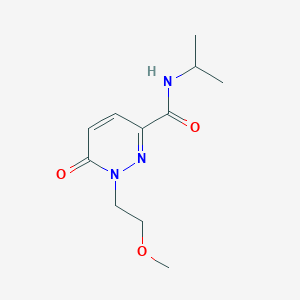



![4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14903735.png)

![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)
![(R)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B14903767.png)
